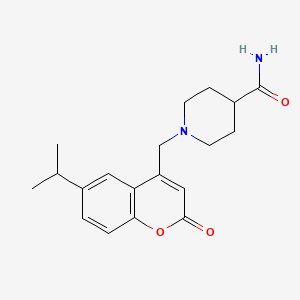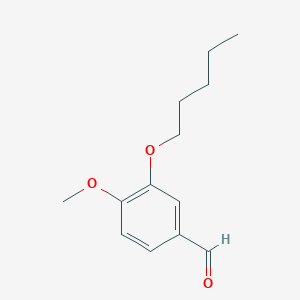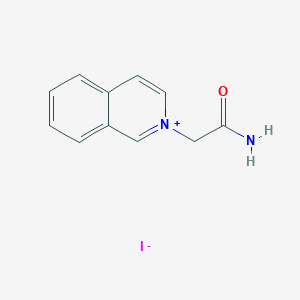![molecular formula C22H25N5O B2634917 N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 923107-93-1](/img/structure/B2634917.png)
N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that mimics the effects of THC, the main psychoactive component of marijuana. JWH-018 is widely used in scientific research to study the endocannabinoid system and its effects on the brain and body.
科学的研究の応用
Human Urinary Carcinogen Metabolites: Biomarkers for Tobacco and Cancer
This study discusses the measurement of human urinary carcinogen metabolites as a practical approach for obtaining crucial information about tobacco and cancer. The review covers various carcinogens and their metabolites quantified in the urine of smokers or non-smokers exposed to environmental tobacco smoke, highlighting the utility of these assays in studies on tobacco and human cancer, especially concerning new tobacco products and harm reduction strategies (Hecht, 2002).
N-Dealkylation of Arylpiperazine Derivatives
This review focuses on the metabolism of several clinically applied arylpiperazine derivatives, mainly used for treating depression, psychosis, or anxiety. It underscores the extensive pre-systemic and systemic metabolism these compounds undergo, including CYP3A4-dependent N-dealkylation, and their distribution in tissues such as the brain. The study also discusses the implications of individual variability in the expression and activity of CYP3A4 and CYP2D6 on the pharmacological actions of arylpiperazine derivatives (Caccia, 2007).
Recent Patents of Dipeptidyl Peptidase IV Inhibitors
Dipeptidyl peptidase IV (DPP IV) inhibitors represent a significant class of antidiabetic drugs. This review categorizes recent patents of DPP IV inhibitors into chemical groups, including pyrimidines, highlighting their importance in treating type 2 diabetes mellitus. The review discusses the ideal characteristics of these inhibitors for therapeutic applications, emphasizing the need for molecules that do not affect the protease activity on other substrates or disturb DPP IV's interaction with other proteins (Mendieta, Tarragó, & Giralt, 2011).
DNA Minor Groove Binder Hoechst 33258 and its Analogues
This paper reviews the synthetic dye Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It discusses the applications of Hoechst derivatives in plant cell biology for chromosome and nuclear staining, and their uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and investigation into the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Piperazine Derivatives for Therapeutic Use: A Patent Review
This review covers the therapeutic uses of piperazine, a six-membered nitrogen-containing heterocycle, in various marketed drugs for treating conditions such as schizophrenia, Parkinson's disease, depression, anxiety, and more. The article describes various molecular designs bearing the piperazine entity, showcasing the broad potential of this scaffold in drug discovery and emphasizing the flexibility of piperazine as a building block for discovering drug-like elements (Rathi, Syed, Shin, & Patel, 2016).
特性
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-3-23-20-15-16(2)24-22(25-20)27-13-11-26(12-14-27)21(28)19-10-6-8-17-7-4-5-9-18(17)19/h4-10,15H,3,11-14H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYPTBUYWIOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2634835.png)

![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)

![3-[5-(4-Bromophenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2634843.png)
![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2634847.png)





![2-(1H-benzo[d]imidazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2634855.png)
![N-[3-[4-[(4-Methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2634856.png)